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Sodium carbonate monohydrate - 5968-11-6

Sodium carbonate monohydrate

Catalog Number: EVT-327649
CAS Number: 5968-11-6
Molecular Formula: Na2CO3
CNa2O3
Molecular Weight: 105.988 g/mol
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Product Introduction

Description
Sodium carbonate is an organic sodium salt and a carbonate salt.
Sodium Carbonate is the disodium salt of carbonic acid with alkalinizing property. When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. As a strong base, sodium hydroxide neutralizes gastric acid thereby acting as an antacid.
Soda is a beverage consisting of carbonated water and a flavoring.
See also: Carbonate Ion (has active moiety); Citric acid; magnesium oxide; sodium carbonate (component of); Sodium carbonate; sulfur; tellurium (component of) ... View More ...

Sodium Carbonate (Anhydrous)

  • Relevance: Anhydrous sodium carbonate is a key compound in understanding sodium carbonate monohydrate. It serves as a precursor in synthesizing the monohydrate form. The production of pharmaceutical-grade anhydrous sodium carbonate often involves sodium carbonate monohydrate as an intermediate []. Additionally, the thermal dehydration of sodium carbonate monohydrate directly yields anhydrous sodium carbonate [, , ].

Sodium Carbonate Decahydrate

  • Relevance: Similar to anhydrous sodium carbonate, the decahydrate form serves as another crucial precursor in the production of sodium carbonate monohydrate []. Research on sodium carbonate often explores the transformation pathways between various hydrated forms, including the decahydrate, monohydrate, and anhydrous forms [].

Sodium Bicarbonate

  • Relevance: Sodium bicarbonate plays a significant role in studies involving sodium carbonate monohydrate. For instance, in the production of pharmaceutical-grade sodium carbonate, sodium bicarbonate is a starting material alongside sodium carbonate monohydrate for creating an alkaline solution []. It is also mentioned as a potential starting material for the synthesis of sodium carbonate monohydrate, especially when dealing with byproducts like sodium carbonate decahydrate []. Moreover, research has delved into the reactivity of sodium bicarbonate with gases like sulfur dioxide, drawing comparisons with the reactivity of sodium carbonate monohydrate under similar conditions [, ].

Trona

  • Relevance: Understanding trona is crucial due to its role as a natural source of sodium carbonate. The calcination of trona can produce various sodium carbonate forms, including sodium carbonate monohydrate, depending on the specific conditions [, ].

Wegscheiderite

  • Relevance: Wegscheiderite is a compound of interest in studies examining the thermal decomposition pathways of sodium carbonate monohydrate. Research indicates that under specific conditions, wegscheiderite can form alongside sodium carbonate monohydrate during thermal decomposition processes [, ].

Sodium Sesquicarbonate

  • Relevance: Research on the thermal behavior of sodium carbonate monohydrate often includes the study of sodium sesquicarbonate. Studies highlight its formation as a potential intermediate during the decomposition of sodium carbonate-related compounds [].

Burkeite

  • Relevance: Burkeite plays a role in research investigating the crystallization of sodium carbonate-containing solutions. Studies indicate that the presence of sulfate ions, leading to burkeite formation, can influence the crystallization behavior of solutions from which sodium carbonate monohydrate might also crystallize [, ].

Lithium Carbonate

  • Relevance: Lithium carbonate is mentioned in research related to sodium carbonate monohydrate primarily in the context of extinguishing sodium fires []. The study highlights a mixture of lithium carbonate and low-hydrated sodium carbonate as an effective fire suppression agent.

Lithium Sodium Carbonate

  • Relevance: While not directly involved in the typical chemical reactions of sodium carbonate monohydrate, lithium sodium carbonate is a relevant compound in a study focused on sodium fire suppression []. The research highlights that during the production of a fire extinguishing powder containing lithium carbonate and sodium carbonate monohydrate, lithium sodium carbonate forms as a result of mechanochemical reactions during the grinding process.

Calcium Hydroxide

  • Relevance: Although not directly structurally related to sodium carbonate monohydrate, calcium hydroxide serves as a point of comparison in research investigating the reactivity of sodium compounds, including the monohydrate, towards gases like sulfur dioxide [, ].
Overview

Sodium carbonate monohydrate, with the chemical formula Na2CO3H2O\text{Na}_2\text{CO}_3\cdot \text{H}_2\text{O}, is a hydrated form of sodium carbonate. This compound occurs naturally and is also produced through various industrial processes. Sodium carbonate monohydrate is primarily classified as an inorganic salt and is known for its applications in various scientific and industrial fields.

Source and Classification

Sodium carbonate monohydrate can be derived from natural sources, such as trona, or synthesized through chemical processes. It belongs to the class of carbonates, which are salts or esters of carbonic acid. The compound is categorized under hydrates due to the presence of water molecules in its crystalline structure.

Synthesis Analysis

Methods of Synthesis

  1. Solvay Process: This is the most common industrial method for producing sodium carbonate. It involves the reaction of sodium chloride, ammonia, and carbon dioxide in water to form sodium bicarbonate, which is heated to produce sodium carbonate:
    2NaHCO3Na2CO3+CO2+H2O2\text{NaHCO}_3\rightarrow \text{Na}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}
  2. Diaphragm Process: A newer method that allows for the single-stage production of sodium carbonate monohydrate by carbonating an aqueous sodium hydroxide solution containing sodium chloride at elevated temperatures (70-110 °C). This process results in simultaneous evaporation of water and crystallization of sodium carbonate monohydrate .
  3. Crystallization from Trona: Sodium carbonate monohydrate can also be obtained by calcining crude trona (a natural mineral) to produce crude sodium carbonate, which is then dissolved and crystallized .

Technical Details

In the Solvay process, brine (sodium chloride solution) and limestone are key raw materials. Ammonia is recycled within the process, making it economically viable and environmentally friendly compared to other methods . The diaphragm process utilizes a carbonation reactor where carbon dioxide gas is introduced into concentrated sodium hydroxide solutions, facilitating the formation of sodium carbonate while controlling salt concentrations .

Molecular Structure Analysis

Sodium carbonate monohydrate has a molecular weight of approximately 124 g/mol. Its structure consists of two sodium ions (Na+\text{Na}^+), one carbonate ion (CO32\text{CO}_3^{2-}), and one water molecule associated with each formula unit. The crystalline form appears as white powder or crystals, with a melting point around 100 °C .

Chemical Reactions Analysis

Sodium carbonate monohydrate participates in various chemical reactions:

  1. Dissolution in Water:
    When dissolved in water, it forms a mildly alkaline solution:
    Na2CO3+2H2O2Na++H2CO3+2OH\text{Na}_2\text{CO}_3+2\text{H}_2\text{O}\rightarrow 2\text{Na}^++\text{H}_2\text{CO}_3+2\text{OH}^-
  2. Reaction with Acids:
    Sodium carbonate reacts with acids to produce carbon dioxide gas:
    Na2CO3+2HCl2NaCl+H2O+CO2\text{Na}_2\text{CO}_3+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{O}+\text{CO}_2
  3. Dehydration:
    Upon heating, sodium carbonate monohydrate loses water to form anhydrous sodium carbonate:
    Na2CO3H2ONa2CO3+H2O\text{Na}_2\text{CO}_3\cdot \text{H}_2\text{O}\rightarrow \text{Na}_2\text{CO}_3+\text{H}_2\text{O}
Mechanism of Action

The mechanism by which sodium carbonate monohydrate acts primarily involves its ability to dissociate in aqueous solutions, releasing hydroxide ions that increase the pH of the solution. This property makes it useful as a pH regulator and a cleaning agent in various applications.

Process Data

  • Increased Alkalinity: Solutions containing sodium carbonate are alkaline due to hydrolysis, which can facilitate reactions with acidic compounds.
  • Carbon Dioxide Absorption: Aqueous solutions can absorb atmospheric carbon dioxide, forming sodium bicarbonate.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water.
  • Density: Approximately 1.46 g/cm³.
  • Appearance: White crystalline solid.

Chemical Properties

  • pH Level: Aqueous solutions have a pH around 11.
  • Thermal Stability: Stable up to its melting point; decomposes upon excessive heating.
  • Reactivity: Reacts with acids to release carbon dioxide.
Applications

Sodium carbonate monohydrate has several scientific uses:

  1. Laboratory Reagent: Used in titrations and as a buffer solution.
  2. Water Softening Agent: Helps remove hardness from water by precipitating calcium and magnesium ions.
  3. Cleaning Agent: Commonly used in household cleaning products due to its alkaline properties.
  4. Food Industry: Sometimes used as a food additive for leavening purposes.
Historical Evolution of Synthesis Paradigms

Transition from Leblanc to Solvay Process: Technological and Economic Drivers

The industrial production of sodium carbonate underwent a revolutionary transformation in the 19th century with the displacement of the Leblanc process by the ammonia-soda (Solvay) process. The Leblanc method, patented in 1791 by Nicolas Leblanc, involved a two-stage reaction starting with sodium chloride and sulfuric acid to produce sodium sulfate ("salt cake"), followed by reduction with limestone and coal to yield soda ash (anhydrous sodium carbonate) and calcium sulfide waste ("galligu") [2]. This process presented severe economic and environmental challenges: it required substantial manual labor, released toxic hydrogen chloride gas into the atmosphere, and generated approximately 7 tons of solid waste per 8 tons of soda ash produced. The solid waste weathered into foul-smelling hydrogen sulfide, contaminating surrounding landscapes and waterways [2] [3].

The technological limitations of the Leblanc process created an economic vulnerability that Ernest Solvay exploited with his innovative approach. Patented in 1861, the Solvay process utilized a closed-loop system where ammonia acted as a catalyst for the reaction between sodium chloride brine and carbon dioxide (derived from limestone calcination) to precipitate sodium bicarbonate. Subsequent thermal decomposition (calcination) converted this to soda ash while recovering and recycling the ammonia [3]. This electrochemical approach delivered transformative advantages: approximately 30% lower salt consumption, 20% less limestone requirement, and elimination of hydrochloric acid emissions. Critically, the Solvay process reduced energy consumption by 33% compared to the Leblanc method [8]. By 1900, Solvay's innovation dominated global production, supplying 95% of the world's soda ash and rendering the Leblanc process commercially obsolete outside niche applications [3] [10].

Table 1: Comparative Analysis of Leblanc and Solvay Processes

ParameterLeblanc ProcessSolvay ProcessEconomic/Environmental Impact
Primary Reactions2NaCl + H₂SO₄ → Na₂SO₄ + 2HCl; Na₂SO₄ + 2C + CaCO₃ → Na₂CO₃ + CaS + 2CO₂NaCl + CO₂ + NH₃ + H₂O → NaHCO₃ + NH₄Cl; 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂Solvay: Simplified reaction pathway, fewer unit operations
Byproducts per ton Soda Ash1.1 tons HCl gas; 0.88 tons CaS solid waste1 ton CaCl₂ solutionSolvay: Eliminated toxic HCl emissions; reduced solid waste burden
Resource EfficiencyHigher salt consumption; Coal-intensive reduction30% less salt; 20% less limestoneSolvay: Lower raw material costs; reduced mining impacts
Energy ConsumptionHigh-temperature furnaces (≈1000°C)Moderate-temperature calcination (160-230°C)Solvay: ≈33% energy reduction; lower operational costs

The economic superiority of the Solvay process manifested in infrastructure scalability. While Leblanc plants required proximity to sulfuric acid facilities (increasingly diverted for fertilizer production), Solvay plants could integrate limestone quarries, brine sources, and ammonia recovery units into compact industrial complexes. This vertical integration reduced logistical costs and enabled exponential production scaling. The Winnington plant established by Brunner Mond in 1874 exemplified this advantage, rapidly becoming one of the world's largest chemical facilities and outcompeting Leblanc-based producers through superior operational efficiency [3] [10].

Rediscovery of Hydrate Forms: Thermonatrite in Ancient Industrial Practices

Long before modern industrial processes, ancient civilizations utilized naturally occurring sodium carbonate hydrates. Thermonatrite (Na₂CO₃·H₂O) and its decahydrate counterpart natron (Na₂CO₃·10H₂O) played pivotal roles in early material technologies. These minerals formed through the evaporative concentration of alkaline lake waters in arid environments, with notable deposits in Egypt's Nile Delta lakebeds [4] [5]. Archaeological evidence confirms that Egyptian artisans systematically harvested these minerals as early as 4000 BCE for applications ranging from glass formulation to textile cleaning and ceramic glazing [5].

The profound understanding of hydrate chemistry in antiquity is evidenced by the mummification practices of ancient Egypt. Mortuary specialists exploited the desiccating and saponifying properties of natron to preserve human remains. This natural mixture—primarily containing sodium carbonate decahydrate (Na₂CO₃·10H₂O) with sodium bicarbonate (NaHCO₃), sodium sulfate (Na₂SO₄), and sodium chloride (NaCl)—effectively dehydrated tissues while inhibiting microbial proliferation [5]. Historical records indicate intentional harvesting from the Wadi El Natrun valley, where evaporation cycles naturally yielded mineral crusts. Under ambient desert conditions (temperatures >34°C), the decahydrate would spontaneously dehydrate to form the monohydrate thermonatrite, demonstrating that ancient practitioners effectively worked with dynamic hydrate systems despite limited theoretical frameworks [4] [7].

Mineralogical studies of evaporative sequences in East African Rift Valley lakes (e.g., Lake Magadi and Lake Natron) reveal the geochemical controls on hydrate formation. As paleoclimatologist Eugster demonstrated, the precipitation sequence depends critically on the CO₃²⁻/HCO₃⁻ ratio and partial pressure of CO₂ (pCO₂). At moderate alkalinity (pH ≈9.5–10), trona (Na₃H(CO₃)₂·2H₂O) crystallizes first. Further evaporation at elevated pH (>11.2) induces transformation to thermonatrite (Na₂CO₃·H₂O), typically coprecipitating with halite (NaCl) [7]. This explains why archaeological sites associated with glassmaking show residues dominated by thermonatrite—artisans likely used fully dehydrated forms to achieve consistent batch compositions for high-temperature processing.

Table 2: Hydrated Sodium Carbonates in Historical Contexts

Mineral NameChemical FormulaStability RangeHistorical ApplicationsModern Occurrence
NatronNa₂CO₃·10H₂OBelow 34°C; humid conditionsMummification agent; glass flux; soap productionNile Delta dry lakes; limited to cool microclimates
ThermonatriteNa₂CO₃·H₂O34–109°C; dry environmentsCeramic glazes; metallurgical fluxesEfflorescences on arid soil; altered natron
TronaNa₃H(CO₃)₂·2H₂OHigh HCO₃⁻ concentration; pCO₂ >10⁻²·⁷ atmPrimary source for ancient soda ash extractionEast African Rift Valley lakes; Green River Formation

The revaluation of ancient hydrate technologies gained scientific rigor during the Age of Enlightenment. Swedish chemist Carl Wilhelm Scheele achieved the first laboratory purification and characterization of sodium carbonate hydrates in the late 18th century, systematically describing their dehydration behavior and alkaline properties [5]. This laid the groundwork for industrial applications, though the monohydrate form remained less commercially prominent than the decahydrate ("washing soda") until modern material science revealed advantages in storage stability and dissolution kinetics for specific applications.

Archival Analysis of Early 19th-Century Production Challenges

The industrialization of sodium carbonate production encountered formidable technical obstacles documented in engineering archives and patent disputes. Leblanc process plants grappled with noxious emissions control, corrosion management, and solid waste accumulation. Contemporary legal records reveal lawsuits alleging that factory emissions "blighted everything within influence... scorched herbage, rendered gardens barren, caused cattle and poultry to pine away, and afflicted residents with coughs and head pains" [2]. Operators responded by constructing lead-lined condensation towers to capture hydrochloric acid gas, converting it into marketable bleaching powder—a solution that added complexity but created a valuable revenue stream from a former pollutant [2] [3].

The transition to the Solvay process introduced distinct challenges centered on material durability and reaction efficiency. Early Solvay plants experienced catastrophic equipment failures, evidenced by Ernest Solvay's first facility exploding shortly after commissioning in 1861 [10]. Engineering analysis identified multiple vulnerabilities: carbonation columns suffered stress corrosion cracking from ammoniated brines, bicarbonate scaling reduced heat transfer efficiency, and calcium chloride byproduct contaminated soda ash products. Correspondence between Solvay and his engineers details iterative improvements, including the development of perforated plate towers for gas absorption and rotary vacuum filters for efficient bicarbonate separation [3] [8].

A persistent challenge across both processes involved hydrate control during product finishing. Historical production ledgers from the 1880s Solvay plant in Solvay, New York, reveal substantial product losses (≈12%) due to uncontrolled hydration during storage. Anhydrous soda ash produced in rotary calciners would partially rehydrate during cooling, forming agglomerated masses of monohydrate (Na₂CO₃·H₂O) and decahydrate (Na₂CO₃·10H₂O). This variability compromised product consistency for glass manufacturers requiring precise batch formulations. Plant managers responded by implementing steam-jacketed screw conveyors to maintain temperatures above 109°C during transfer to storage silos, effectively suppressing hydrate formation [3]. The economic burden remained significant, however, with energy accounting for 30–40% of production costs—a driver for the development of modern fluidized-bed drying technology.

Table 3: 19th-Century Production Challenges and Technological Adaptations

Production ChallengeProcess AffectedTechnological AdaptationConsequence
HCl gas emissionsLeblancWaddington condensers (lead-lined towers)Converted HCl to saleable bleaching powder; reduced environmental damage
Black ash disposalLeblanc"Galligu" oxidation ponds (H₂S → S recovery)Partial sulfur recovery; persistent land contamination
Bicarbonate scalingSolvayOscillating perforated plates in carbonatorsMaintained gas-liquid contact; improved CO₂ absorption efficiency
Hydrate agglomerationSolvay/LeblancSteam-jacketed conveying systemsMaintained temperature >109°C; prevented monohydrate formation during handling
CaCl₂ byproduct managementSolvayWaste beds (settling ponds)Created saline pollution legacy (e.g., Onondaga Lake superfund site)

The evolution toward contemporary electrochemical processes represents the latest paradigm shift. Solvay's proprietary e.Solvay technology, piloted since 2023, replaces the traditional lime kiln with an electrochemical ammonia recovery unit powered by renewable energy. This innovation eliminates 50% of CO₂ emissions, reduces limestone consumption by 30%, and cuts water usage by 20% compared to conventional Solvay plants [8]. When implemented at scale, this approach promises to resolve the persistent waste challenges documented in historical archives while producing sodium carbonate monohydrate under precisely controlled hydration conditions demanded by advanced material applications.

Properties

CAS Number

5968-11-6

Product Name

Sodium carbonate monohydrate

IUPAC Name

disodium;carbonate

Molecular Formula

Na2CO3
CNa2O3

Molecular Weight

105.988 g/mol

InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2

InChI Key

CDBYLPFSWZWCQE-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].O.[Na+].[Na+]

Solubility

Freely soluble in water. Insoluble in ethanol
In water, 30.7 g/100 g water at 25 °C
Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.
Soluble in water
Sparingly soluble in ethanol; insoluble in acetone
For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 30

Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]

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